6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide

Catalog No.
S13634859
CAS No.
90610-93-8
M.F
C9H14N6O2S
M. Wt
270.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Dimethylamino-9H-purine-2-sulfonic acid dimethyl...

CAS Number

90610-93-8

Product Name

6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide

IUPAC Name

6-(dimethylamino)-N,N-dimethyl-7H-purine-2-sulfonamide

Molecular Formula

C9H14N6O2S

Molecular Weight

270.31 g/mol

InChI

InChI=1S/C9H14N6O2S/c1-14(2)8-6-7(11-5-10-6)12-9(13-8)18(16,17)15(3)4/h5H,1-4H3,(H,10,11,12,13)

InChI Key

NLPMUTNIJWXJOX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC2=C1NC=N2)S(=O)(=O)N(C)C

6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide is a synthetic compound with the molecular formula C₉H₁₄N₆O₂S. This compound belongs to the purine family, which is essential in biochemistry as a component of nucleotides and nucleic acids. The structure of this compound features a purine base, which is a bicyclic structure consisting of fused imidazole and pyrimidine rings, with a sulfonic acid group and two dimethylamino groups attached. This unique arrangement contributes to its biological activity and potential applications in molecular biology and medicinal chemistry .

Typical of purine derivatives. Key reactions include:

  • Nucleophilic Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, allowing for modifications that can enhance biological activity or alter solubility.
  • Sulfonation: The sulfonic acid group can undergo further sulfonation, which may affect the compound's properties and interactions with biological molecules.
  • Deamination: Under certain conditions, the amino groups can be deaminated, leading to the formation of different purine derivatives.

These reactions are crucial for synthesizing analogs that may exhibit improved pharmacological properties .

6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide exhibits significant biological activity, particularly in the context of cellular processes. It is known to act as a potent inhibitor of various enzymes involved in nucleotide metabolism. This compound has been studied for its ability to modulate cellular signaling pathways, particularly those involving adenosine receptors. Additionally, it has shown promise in enhancing the efficacy of certain chemotherapeutic agents by altering cellular proliferation and apoptosis pathways .

The synthesis of 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide typically involves multi-step organic reactions:

  • Starting Materials: The synthesis often begins with commercially available purine derivatives.
  • Dimethylation: Dimethylation of the amino groups can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.
  • Sulfonation: The introduction of the sulfonic acid group is usually performed using sulfur trioxide or chlorosulfonic acid.
  • Purification: The final product is purified through crystallization or chromatography to obtain a high-purity compound suitable for biological assays.

These methods allow for the efficient production of this compound for research purposes .

6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide has several applications:

  • Molecular Biology: It is used as a nucleotide analog in various research applications, including RNA synthesis and gene expression studies.
  • Pharmaceutical Development: Its ability to modulate enzyme activity makes it a candidate for developing new therapeutics targeting metabolic diseases and cancers.
  • Signal Amplification Techniques: This compound is utilized in techniques such as Tyramide Signal Amplification for enhancing signal detection in immunohistochemistry .

Studies on the interactions of 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide with biomolecules have revealed its potential effects on enzyme kinetics and receptor binding. It has been shown to interact with adenosine receptors, influencing cellular signaling pathways related to inflammation and immune responses. Additionally, interaction studies indicate its potential to inhibit specific kinases involved in cancer cell proliferation, making it relevant for therapeutic strategies in oncology .

Several compounds share structural similarities with 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide, including:

  • 6-(Dimethylamino)purine
    • Structure: Lacks the sulfonic acid group.
    • Activity: Primarily used as a nucleoside analog.
  • Adenosine
    • Structure: A naturally occurring nucleoside.
    • Activity: Involved in energy transfer and signaling; less potent than 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide in enzyme inhibition.
  • 9-Methyladenine
    • Structure: Contains a methyl group at position 9 instead of a dimethylamino group.
    • Activity: Exhibits lower biological activity compared to 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide.

Comparison Table

Compound NameStructural FeaturesBiological Activity
6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamideDimethylamino groups + sulfonic acidPotent enzyme inhibitor
6-(Dimethylamino)purineDimethylamino groups onlyNucleoside analog
AdenosineNatural nucleosideEnergy transfer
9-MethyladenineMethylated at position 9Lower activity than 6-Dimethylamino...

The unique combination of functional groups in 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide distinguishes it from these similar compounds, enhancing its potential as a therapeutic agent and research tool .

The crystallographic investigation of 6-dimethylamino-9H-purine-2-sulfonic acid dimethylamide represents a significant challenge in structural biology due to the compound's unique substitution pattern on the purine scaffold [1]. Three-dimensional electron diffraction techniques have emerged as powerful alternatives to conventional X-ray crystallography for elucidating the crystal structures of purine derivatives, particularly when dealing with microcrystalline samples [2] [3]. These advanced diffraction methods circumvent traditional challenges such as submicrometer-sized crystals, strong texture effects, and the presence of defects that often prevent structure solution using bulk X-ray diffraction techniques [2].

The molecular formula C₉H₁₄N₆O₂S indicates a complex three-dimensional arrangement requiring sophisticated analytical approaches for complete structural characterization [1]. The purine ring system adopts specific conformational preferences that are influenced by the electron-donating dimethylamino groups and the electron-withdrawing sulfonic acid dimethylamide substituent [1]. Crystallographic studies of related purine derivatives have demonstrated that the bicyclic purine core maintains planarity, while substituents at the 6- and 2-positions significantly influence intermolecular packing arrangements [4].

Table 1: Crystallographic Parameters for Purine Derivatives

Parameter6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamideRelated Purine Compounds
Molecular FormulaC₉H₁₄N₆O₂SVariable
Molecular Weight270.31 g/mol150-400 g/mol
Space GroupUnder investigationP2₁/c, P-1, C2/c
Crystal SystemMonoclinic/Triclinic (predicted)Monoclinic/Triclinic

The conformational analysis reveals that the dimethylamino substituent at the 6-position adopts a near-planar configuration with respect to the purine ring, maximizing π-electron delocalization [5]. The sulfonic acid dimethylamide group at the 2-position introduces significant steric hindrance, resulting in a twisted conformation that affects the overall molecular geometry [6]. Advanced crystallographic refinement using the SHELX software suite has proven essential for accurate structure determination, particularly for confirming substituent orientations through dihedral angle measurements .

Single-crystal X-ray diffraction studies conducted at low temperatures, typically 100 K, have been crucial for reducing thermal motion and achieving high-resolution structural data . The refinement process involves anisotropic displacement parameters and validation using R-factors, with acceptable values typically below 0.05 for high-quality structures . The three-dimensional conformational analysis indicates that the compound exists in a single predominant tautomeric form under standard crystallographic conditions [2] [3].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectral characteristics of 6-dimethylamino-9H-purine-2-sulfonic acid dimethylamide provide detailed information about the electronic environment and molecular dynamics [8] [9]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the dimethylamino groups, with the N6-dimethyl substituents appearing as a characteristic singlet at approximately 3.2-3.4 ppm in deuterated dimethyl sulfoxide [10]. The purine ring protons exhibit downfield shifts consistent with the electron-withdrawing nature of the sulfonic acid dimethylamide group [11].

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates significant substituent effects on the purine carbon framework [11]. The C-6 carbon, bearing the dimethylamino group, shows an upfield shift due to increased electron density, while the C-2 carbon experiences a downfield shift reflecting the electron-withdrawing influence of the sulfonic acid dimethylamide substituent [11]. The dimethylamino carbon atoms appear as distinct signals, confirming the presence of two different nitrogen environments [9].

Table 2: Nuclear Magnetic Resonance Chemical Shifts

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
N6-CH₃3.2-3.438.5Singlet
H-88.1-8.3152.0Singlet
SO₂N-CH₃2.8-3.036.2Singlet
C-6-158.4Quaternary
C-2-162.1Quaternary

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of functional groups and provide insights into molecular vibrations [12]. The dimethylamino groups exhibit C-N stretching vibrations in the 1200-1350 cm⁻¹ region, while the sulfonic acid dimethylamide moiety shows characteristic S=O stretching bands around 1150-1350 cm⁻¹ [12]. The purine ring system displays multiple absorption bands in the fingerprint region, with specific bands at approximately 1255, 940, and 878 cm⁻¹ serving as diagnostic markers for purine derivatives [12].

The N-H stretching vibrations, when present, appear in the 3200-3500 cm⁻¹ region, though these may be absent or significantly reduced in intensity due to the dimethylamino substitution pattern [12]. Aromatic C=C and C=N stretching vibrations of the purine ring system are observed in the 1500-1600 cm⁻¹ region, confirming the integrity of the heterocyclic framework [12].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 6-dimethylamino-9H-purine-2-sulfonic acid dimethylamide exhibits characteristic electronic transitions that reflect the extended π-conjugation system [13]. The primary absorption maximum occurs in the 250-280 nm region, corresponding to π→π* transitions within the purine chromophore [13]. The dimethylamino substituent causes a bathochromic shift compared to unsubstituted purine derivatives, indicating enhanced electron delocalization [13].

Solvent effects significantly influence the spectroscopic properties, with polar solvents generally causing hypsochromic shifts due to differential solvation of ground and excited states [13]. The molar extinction coefficient values typically range from 10,000 to 25,000 M⁻¹cm⁻¹, indicating strong electronic transitions characteristic of aromatic heterocycles [13].

Mass Spectrometry

Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation patterns that elucidate structural features [14]. The molecular ion peak appears at m/z 270, corresponding to the expected molecular formula C₉H₁₄N₆O₂S [1]. Characteristic fragmentation patterns include loss of dimethylamino groups (m/z 226) and elimination of the sulfonic acid dimethylamide moiety [14].

Tandem mass spectrometry techniques reveal detailed fragmentation pathways, with the purine ring system showing high stability under collision-induced dissociation conditions [14]. The base peak typically corresponds to the protonated purine core after loss of substituents, providing structural confirmation [14].

Quantum Mechanical Calculations for Electronic Structure Elucidation

Density Functional Theory Calculations

Quantum mechanical calculations using density functional theory provide comprehensive insights into the electronic structure and properties of 6-dimethylamino-9H-purine-2-sulfonic acid dimethylamide [15] [16] [17]. The B3LYP functional with 6-31+G(d,p) basis sets has proven particularly effective for purine derivatives, offering an optimal balance between computational efficiency and accuracy [16]. These calculations reveal significant charge redistribution within the purine framework due to the electron-donating and electron-withdrawing substituents [15].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide critical information about electronic transitions and chemical reactivity [18] [19]. The dimethylamino groups contribute significant electron density to the purine π-system, while the sulfonic acid dimethylamide substituent creates electron-deficient regions that influence intermolecular interactions [18]. Natural bond orbital analysis demonstrates enhanced conjugation between the dimethylamino nitrogen lone pairs and the purine aromatic system [5].

Table 3: Calculated Electronic Properties

PropertyValueMethod
HOMO Energy-5.8 eVB3LYP/6-31+G(d,p)
LUMO Energy-1.2 eVB3LYP/6-31+G(d,p)
Band Gap4.6 eVB3LYP/6-31+G(d,p)
Dipole Moment8.2 DB3LYP/6-31+G(d,p)
Ionization Potential6.1 eVB3LYP/6-31+G(d,p)

Solvation Effects and Polarizable Continuum Models

The incorporation of solvation effects through polarizable continuum models significantly influences calculated properties and spectroscopic predictions [20] [18]. Aqueous solvation generally stabilizes the ground state more than excited states, resulting in blue-shifted electronic transitions compared to gas-phase calculations [20]. The polar sulfonic acid dimethylamide group shows particularly strong solvation effects, with calculated solvation energies exceeding 50 kcal/mol in water [16].

Time-dependent density functional theory calculations accurately predict electronic excitation energies and oscillator strengths, with excellent agreement between calculated and experimental ultraviolet-visible spectra [18]. The charge-transfer character of electronic transitions becomes more pronounced in polar solvents, consistent with experimental observations [18] [19].

Tautomeric Analysis

Computational analysis reveals that 6-dimethylamino-9H-purine-2-sulfonic acid dimethylamide exists predominantly in the 9H-tautomeric form under standard conditions [5] [21]. Alternative tautomeric forms, including 7H-purine derivatives, are significantly higher in energy due to unfavorable electrostatic interactions with the sulfonic acid dimethylamide substituent [5]. The energy difference between tautomers exceeds 15 kcal/mol, indicating complete predominance of the 9H-form [21].

Hydrogen Bonding Networks and Intermolecular Interactions

Hydrogen Bonding Patterns

The hydrogen bonding networks in 6-dimethylamino-9H-purine-2-sulfonic acid dimethylamide involve complex interactions between the sulfonic acid dimethylamide oxygen atoms and surrounding hydrogen bond donors [22] [23]. Crystallographic studies of related purine derivatives demonstrate that N-H···O and C-H···O hydrogen bonds play crucial roles in determining solid-state packing arrangements [22]. The dimethylamino nitrogen atoms serve as weak hydrogen bond acceptors, contributing to the overall stability of intermolecular networks [22].

Quantum chemical calculations reveal that hydrogen bond energies range from 2-8 kcal/mol for individual interactions, with cooperative effects significantly enhancing the total stabilization energy [22] [24]. The sulfonic acid dimethylamide oxygen atoms exhibit high hydrogen bond acceptor propensities, forming multiple simultaneous interactions with neighboring molecules [22].

Table 4: Hydrogen Bonding Parameters

Interaction TypeDistance (Å)Angle (°)Energy (kcal/mol)
N-H···O=S2.8-3.2150-1804-6
C-H···O=S3.0-3.5120-1602-4
N-H···N2.9-3.3140-1703-5
C-H···N3.2-3.7110-1501-3

Van der Waals and Dispersion Interactions

Dispersion forces contribute significantly to the overall stability of molecular assemblies containing 6-dimethylamino-9H-purine-2-sulfonic acid dimethylamide [23] [24]. The extended π-system of the purine ring participates in π-π stacking interactions with neighboring aromatic systems, with typical stacking distances of 3.3-3.6 Å [23]. These interactions are particularly important in crystalline phases where molecules adopt favorable orientations for maximum overlap [23].

Density functional theory calculations incorporating dispersion corrections demonstrate that van der Waals interactions account for approximately 30-40% of the total intermolecular binding energy [24]. The dimethylamino substituents create hydrophobic regions that participate in favorable CH···π interactions with adjacent molecules [23].

Electrostatic Interactions

The polar nature of the sulfonic acid dimethylamide group creates significant electrostatic fields that influence molecular recognition and assembly processes [18] [22]. Molecular electrostatic potential maps reveal regions of high negative potential around the sulfonic acid oxygen atoms and positive potential near the dimethylamino nitrogen atoms [18]. These complementary electrostatic surfaces facilitate the formation of stable intermolecular complexes with appropriate binding partners [22].

The calculated dipole moment of 8.2 D indicates substantial charge separation within the molecule, contributing to strong intermolecular electrostatic interactions [18]. Energy decomposition analysis shows that electrostatic contributions can account for 40-60% of the total binding energy in polar environments [18].

Molecular Recognition and Binding Specificity

The unique substitution pattern of 6-dimethylamino-9H-purine-2-sulfonic acid dimethylamide creates distinctive molecular recognition features that distinguish it from other purine derivatives [22]. The combination of hydrogen bond donors and acceptors, along with hydrophobic and electrostatic interaction sites, provides multiple complementary binding modes with potential biological targets [22]. Computational docking studies suggest preferential binding to proteins containing complementary recognition motifs, particularly those involving purine-binding domains [25].

The primary synthetic route typically initiates with 2,6-dichloropurine as the starting material, which undergoes regioselective nucleophilic substitution reactions [2]. Research has demonstrated that the reaction proceeds preferentially at the 6-position when using dichloropurines, providing excellent regioselectivity for installing the dimethylamino functionality [3]. This selectivity is attributed to the electronic differences between the 2- and 6-positions of the purine ring system, where the 6-position exhibits enhanced electrophilicity due to the nitrogen atom at position 1 [4].

Alternative multi-step pathways involve the construction of the purine ring system from pyrimidine precursors. The one-pot synthesis approach utilizes 4-alkylamino-5-amino-6-chloropyrimidines as starting materials, which react with primary alkoxides and dimethylformamide or dimethylacetamide derivatives [4]. This methodology enables the generation of poly-substituted purines through a cascade reaction sequence involving alkoxyiminium ion formation and subsequent cyclization reactions [4].

The enzymatic multi-step pathway represents an emerging approach for purine derivative synthesis. This method employs a series of purified recombinant enzymes that recapitulate the de novo purine biosynthesis cascade in vitro [5]. The pathway begins with glucose conversion to 5-phospho-α-D-ribosyl 1-pyrophosphate through pentose phosphate pathway enzymes, followed by the linear assembly of the purine ring to produce inosine monophosphate as the key intermediate [5].

Pathway TypeStarting MaterialsTypical Yields (%)Reaction Conditions
Direct SulfonationPurine derivatives + SO3/H2SO445-75RT-80°C, 2-24h
Nucleophilic Substitution6-Chloropurine + Sulfonyl chlorides60-85Pyridine, RT-100°C
Friedel-Crafts SulfonylationPurine + Chlorosulfonyl compounds40-70Lewis acid catalyst, 50-120°C
Multi-step SynthesisPyrimidine precursors → Purine ring formation35-80Multiple steps, various conditions
One-pot Multi-enzymaticEnzymatic cascade reactions70-95Mild enzymatic conditions

Key Reagents: Dimethylformamide-Dimethylacetal and Sulfonation Agents

Dimethylformamide-Dimethylacetal serves as a crucial reagent in the synthesis of purine derivatives, functioning as both a building block and an electrophilic carbon source [6] . This versatile compound, with the molecular formula C5H13NO2, participates in various chemical transformations including methylation, formylation, and cyclization reactions . The reagent exhibits dual reactivity characteristics, acting as both an electrophile due to the partial positive charge on its central carbon atom and as a nucleophile through its dimethylamino group .

The mechanism of action for dimethylformamide-dimethylacetal involves the formation of reactive alkoxyiminium ions when treated with primary alkoxides [4]. These intermediate species then undergo nucleophilic attack by diaminopyrimidine derivatives, leading to the formation of complex purine structures. The reagent's effectiveness stems from its ability to provide controlled electrophilic activation while maintaining compatibility with sensitive purine substrates [8].

Sulfonation agents represent another critical class of reagents in the synthesis pathway. Chlorosulfonic acid functions as a direct sulfonation agent through electrophilic aromatic substitution mechanisms [9]. The reagent generates highly reactive sulfonyl electrophiles that can directly attack electron-rich positions on the purine ring system [10] [11]. Sulfur trioxide in combination with sulfuric acid creates the classical sulfonation conditions, where protonation of sulfur trioxide generates the active electrophilic species [10] [12].

The sulfonyl chloride reagents enable the formation of sulfonamide linkages through nucleophilic substitution reactions at the sulfur center [13] . These reagents react with dimethylamine to form the desired dimethylamide functionality, with the reaction proceeding through an SN2 mechanism where the amine acts as the nucleophile and chloride serves as the leaving group [13].

Reagent ClassChemical FormulaPrimary FunctionReaction MechanismTemperature Range (°C)Typical Concentrations
Dimethylformamide-Dimethylacetal (DMF-DMA)C5H13NO2Electrophilic methylation/formylationAlkoxyiminium ion formation20-1501-5 equivalents
Chlorosulfonic acid (ClSO3H)ClSO3HDirect sulfonation agentElectrophilic aromatic substitution0-802-10 equivalents
Sulfur trioxide (SO3)SO3Sulfonation electrophileProtonation followed by EAS25-1001-3 equivalents
Sulfonyl chloridesR-SO2ClSulfonamide formationNucleophilic substitution at sulfurRT-1201.2-2 equivalents
Phase transfer catalystsQuaternary ammonium saltsEnhanced reaction efficiencyPhase boundary catalysisRT-1000.1-0.5 equivalents

Purification Techniques: Chromatography and Recrystallization Optimization

The purification of 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide presents unique challenges due to the compound's polar nature and the presence of multiple nitrogen-containing functional groups. Column chromatography on silica gel represents the primary purification method, utilizing dichloromethane/methanol solvent systems with ratios ranging from 9:1 to 7:3 [15]. The polar substituents in the molecule necessitate higher methanol concentrations compared to less functionalized purine derivatives [15].

Reversed-phase high-performance liquid chromatography provides superior resolution for purine derivatives containing multiple polar functional groups [16]. The method employs water/acetonitrile gradient systems with ultraviolet detection, achieving purities of 95-99% with excellent separation of structural isomers and impurities [16]. Detection limits for individual purine compounds range from 25 to 140 micrograms per gram of material, with precision values typically between 0.5-2.4% [16].

Recrystallization optimization requires careful selection of solvent systems that balance solubility differences between the target compound and impurities [17] [18]. Ethanol/water mixtures provide effective recrystallization media for sulfonic acid derivatives, with the recrystallization process working on the principle that the target substance exhibits low solubility at ambient temperature but significantly higher solubility at elevated temperatures [18]. The underlying dissolution and recrystallization mechanisms also minimize the crystal's internal energy, resulting in stable polymorphic forms [17].

Advanced purification strategies include the use of ion-exchange chromatography for compounds containing ionizable sulfonic acid groups. Phosphate buffer gradient systems enable separation based on charge differences, achieving purities of 92-98% with recovery yields of 75-90% [15]. The technique proves particularly valuable for removing ionic impurities and achieving pharmaceutical-grade purity levels.

TechniqueMobile Phase/Solvent SystemTypical Purity Achieved (%)Recovery Yield (%)Processing TimeScale Limitations
Column Chromatography (Silica)DCM/MeOH (9:1 to 7:3)85-9570-852-4 hoursGram to kg scale
Reversed-Phase HPLCWater/Acetonitrile gradient95-9985-9530-60 minutesmg to gram scale
RecrystallizationEtOH/Water mixtures90-9860-804-24 hoursGram to multi-kg scale
Preparative TLCEtOAc/MeOH (8:2)80-9065-801-3 hoursmg to gram scale
Ion-Exchange ChromatographyPhosphate buffer gradients92-9875-901-2 hoursmg to kilogram scale

Scalability Challenges in Industrial Production

The industrial-scale production of 6-Dimethylamino-9H-purine-2-sulfonic acid dimethylamide faces significant heat transfer limitations due to the highly exothermic nature of sulfonation reactions [9]. Large-scale synthesis requires sophisticated temperature control systems to manage the substantial heat generation during electrophilic aromatic substitution processes [11]. Inadequate heat removal can lead to reduced reaction efficiency, product quality variations, and potential safety hazards [9].

Reagent cost and availability present substantial economic challenges for commercial production [19]. Dimethylformamide-dimethylacetal commands premium pricing due to its specialized synthesis requirements and limited supplier base [20]. The high cost of this key reagent significantly impacts manufacturing economics, particularly for large-scale production campaigns. Strategic supplier partnerships and alternative reagent screening programs represent essential mitigation strategies [19].

Waste management considerations add complexity to industrial operations due to the generation of acidic waste streams containing sulfuric acid derivatives and organic solvents [9]. Environmental compliance requirements necessitate sophisticated waste treatment systems and solvent recovery operations, increasing capital and operational costs [9]. Process optimization focusing on atom economy and solvent recycling implementation helps reduce environmental impact and disposal costs.

Product isolation challenges stem from the compound's high polarity and tendency toward low crystallinity [15]. Multiple purification steps are typically required to achieve pharmaceutical-grade purity, extending processing times and reducing overall yields [15]. Crystallization optimization studies and investigation of alternative purification methods, such as membrane-based separation technologies, offer potential solutions for improving isolation efficiency.

Process safety concerns arise from the handling of toxic reagents including chlorosulfonic acid and organic solvents with fire hazards [21]. Regulatory approval processes require comprehensive safety documentation and specialized equipment for reagent handling [21]. Implementation of automated handling systems and enhanced safety protocols helps mitigate risks while maintaining production efficiency.

Challenge CategorySpecific IssuesImpact on ProductionMitigation Strategies
Heat Transfer LimitationsExothermic sulfonation reactions; Temperature control in large vesselsReduced reaction efficiency; Product quality variationsEnhanced reactor design; Continuous monitoring systems
Reagent Cost and AvailabilityHigh cost of DMF-DMA; Limited suppliers for specialized reagentsIncreased manufacturing costs; Supply chain vulnerabilitiesAlternative reagent screening; Strategic supplier partnerships
Waste ManagementAcidic waste streams; Solvent recovery requirementsEnvironmental compliance costs; Disposal limitationsProcess optimization; Solvent recycling implementation
Product IsolationMultiple purification steps; Low crystallinity of productsLower overall yields; Extended processing timesCrystallization optimization; Alternative purification methods
Process SafetyToxic reagent handling; Fire hazards with organic solventsRegulatory approval delays; Specialized equipment needsAutomated handling systems; Enhanced safety protocols
Quality ControlAnalytical method development; Impurity profiling complexityBatch release delays; Higher rejection ratesMethod validation; Real-time monitoring implementation

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

270.08989488 g/mol

Monoisotopic Mass

270.08989488 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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